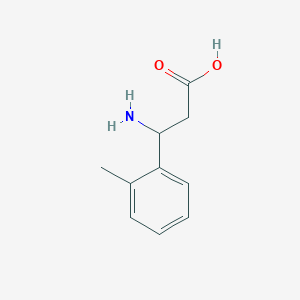
3-Amino-3-(2-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid and its analogs involves various chemical processes designed to achieve potent and selective compounds with desirable biological activities. Studies have explored the synthesis of analogs possessing specific moieties to evaluate their binding affinity and antagonist activity, as well as their metabolic stability and pharmacokinetic profiles (Asada et al., 2010). Additionally, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, including methods to achieve high yields and purity, highlights the compound's versatility in synthesis approaches (Kitagawa et al., 2004).
Molecular Structure Analysis
DFT and zwitterion models have been employed to understand the vibrational and electronic structure of 3-Amino-3-(2-methylphenyl)propanoic acid. These studies provide insights into the intra- and inter-H-bonds, showcasing the compound's stable structures and the impact of fluorination on its molecular properties (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Research on 3-Amino-3-(2-methylphenyl)propanoic acid analogs has delved into optimizing side chains to improve in vitro and in vivo potencies, shedding light on the compound's chemical reactivity and potential for selective biological interactions (Asada et al., 2010).
Physical Properties Analysis
The physical properties of 3-Amino-3-(2-methylphenyl)propanoic acid derivatives, including stability and solubility, are crucial for their practical applications. Investigations into cobalt compounds of related structures offer insights into the coordination chemistry and physical attributes of these compounds (Qin et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-Amino-3-(2-methylphenyl)propanoic acid are closely tied to its reactivity and potential for forming various derivatives. Studies have explored the synthesis of methyl esters and other derivatives to evaluate the compound's versatility and reactivity under different conditions (Tchapkanov & Petrov, 1998).
Scientific Research Applications
Flavor Compound Formation in Foods
Branched aldehydes, derived from amino acids including structures similar to 3-amino-3-(2-methylphenyl)propanoic acid, play significant roles as flavor compounds in various food products. The metabolic pathways leading to the production and degradation of these compounds, such as 3-methyl butanal from leucine, highlight the importance of understanding amino acid transformations for enhancing food flavors (Smit, Engels, & Smit, 2009).
Neuroprotective and Metabolic Regulatory Roles
Chlorogenic acid (CGA), structurally related to 3-amino-3-(2-methylphenyl)propanoic acid through its involvement in amino acid metabolism, exhibits significant biological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects. CGA's impact on lipid and glucose metabolism suggests potential therapeutic applications for metabolic disorders (Naveed et al., 2018).
Advanced Drug Delivery Systems
Highly branched polymers based on poly(amino acid)s, including those mimicking the structure and functionality of 3-amino-3-(2-methylphenyl)propanoic acid, are gaining traction in biomedical applications. These polymers are biocompatible, biodegradable, and their breakdown products are metabolizable, making them ideal for drug delivery and gene therapy applications (Thompson & Scholz, 2021).
Bio-inspired Adhesive Materials
Inspired by mussel adhesive proteins, which contain amino acids including DOPA (related in functional chemistry to 3-amino-3-(2-methylphenyl)propanoic acid), researchers have developed chitosan-catechol. This polymer demonstrates excellent solubility, hemostatic ability, and tissue adhesion, promising broad medical applications such as wound healing patches and tissue sealants (Ryu, Hong, & Lee, 2015).
Photodynamic Therapy in Dermatology
Photodynamic therapy (PDT), using agents that are activated by light to target diseased cells, is an area where derivatives of amino acids, similar to 3-amino-3-(2-methylphenyl)propanoic acid, could theoretically find application. PDT is used for treating a range of dermatological conditions, leveraging the selective cytotoxic damage to improve skin health (Lee & Baron, 2011).
properties
IUPAC Name |
3-amino-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-methylphenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

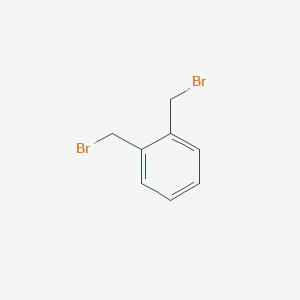
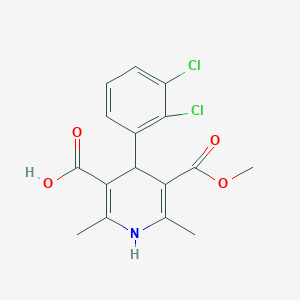
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
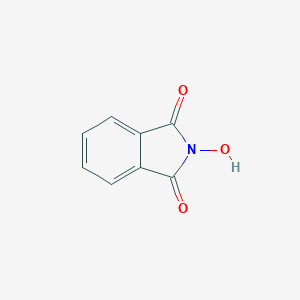
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
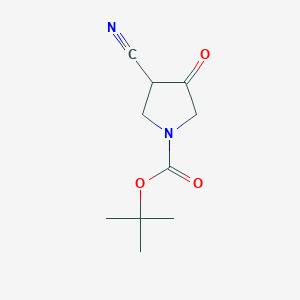
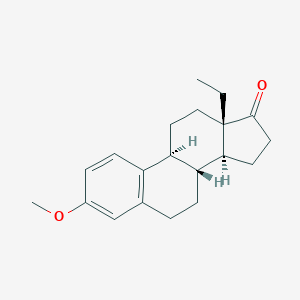
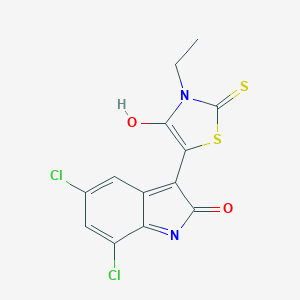
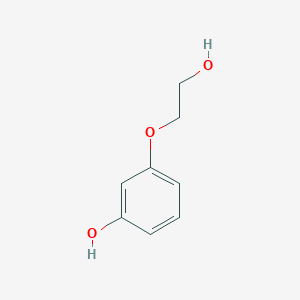
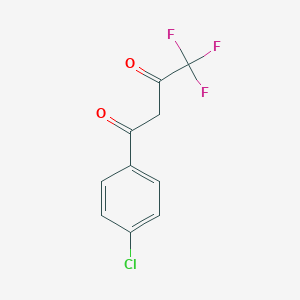
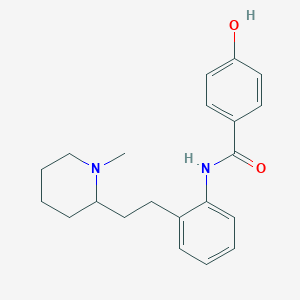
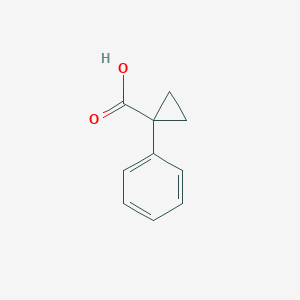
![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)
